molecular formula C12H9NS2 B1364944 2,5-Di(2-thienyl)-1H-pyrrole CAS No. 89814-62-0

2,5-Di(2-thienyl)-1H-pyrrole

Cat. No.: B1364944
CAS No.: 89814-62-0
M. Wt: 231.3 g/mol
InChI Key: REHRCHHNCOTPBV-UHFFFAOYSA-N
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Description

Significance of π-Conjugated Systems in Organic Electronics and Related Fields

π-conjugated systems are the cornerstone of organic electronics. acs.orgacs.org These systems, characterized by alternating single and multiple bonds, allow for the delocalization of π-electrons along a molecular backbone. acs.org This electron delocalization is fundamental to the electronic and optical properties of organic materials, enabling them to conduct electricity and interact with light. yuntech.edu.tw The versatility of organic synthesis allows for the fine-tuning of these properties by modifying the molecular structure, a key advantage over traditional inorganic semiconductors. acs.org This has led to the extensive investigation of π-conjugated polymers and small molecules for applications in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). ucm.esresearchgate.net The ability to process these materials from solution further enhances their appeal for creating large-area, flexible, and lightweight electronic devices. acs.orgresearchgate.net

Role of 2,5-Di(2-thienyl)-1H-pyrrole as a Versatile Heterocyclic Building Block for Electroactive Materials

This compound, often abbreviated as SNS, serves as a highly effective monomer for the synthesis of electroactive and conducting polymers. researchgate.net Its thiophene-pyrrole-thiophene structure provides a rich electron environment, which facilitates electrochemical polymerization and results in polymers with low oxidation potentials. yuntech.edu.twresearchgate.net The nitrogen atom on the central pyrrole (B145914) ring offers a convenient site for chemical modification, allowing for the attachment of various functional groups. researchgate.net This functionalization is a powerful tool for tuning the resulting polymer's properties, such as its solubility, color, and electronic band gap. For instance, attaching different substituents to the pyrrole nitrogen can significantly alter the electrochemical and optical characteristics of the corresponding polymer. nih.gov

The versatility of the SNS unit is further demonstrated by its use in copolymers. By polymerizing SNS derivatives with other conjugated monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT), researchers can create materials with enhanced or entirely new functionalities. researchgate.netmetu.edu.tr This approach allows for the precise engineering of material properties to meet the specific demands of various applications, from electrochromic devices to sensors. researchgate.netresearchgate.net

Evolution of Research Perspectives on Dithienylpyrrole Derivatives in Conjugated Polymer Chemistry

Research into dithienylpyrrole derivatives has evolved significantly since their initial exploration. Early work focused on the fundamental synthesis and characterization of poly(2,5-dithienylpyrrole)s (PSNS), establishing their potential as conducting polymers. researchgate.net Over the past three decades, the focus has shifted towards leveraging the unique properties of these materials for specific applications, most notably in electrochromic devices. researchgate.netnih.gov

A major thrust in recent research has been the development of structure-property relationships. Scientists have systematically investigated how modifications to the SNS molecular framework, such as the introduction of different substituent groups on the pyrrole nitrogen, impact the resulting polymer's performance. yuntech.edu.twresearchgate.net For example, the synthesis of derivatives with pendant groups like ferrocene (B1249389) or pyrene (B120774) has been explored to introduce redox activity or enhance fluorescence, respectively. researchgate.net Furthermore, the creation of solution-processable and fluorescent derivatives has opened up new avenues for their use in optoelectronics. grafiati.com

Copolymerization strategies have also become increasingly sophisticated. Combining SNS units with other monomers has been shown to yield materials with synergistic properties, such as improved stability and higher contrast ratios in electrochromic devices. researchgate.netmetu.edu.tr Current research continues to explore novel dithienylpyrrole-based materials for a broadening range of applications, including organic photovoltaics and field-effect transistors, underscoring the enduring importance of this class of compounds in conjugated polymer chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dithiophen-2-yl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9NS2/c1-3-11(14-7-1)9-5-6-10(13-9)12-4-2-8-15-12/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHRCHHNCOTPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

102100-20-9
Record name 1H-Pyrrole, 2,5-di-2-thienyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102100-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00400288
Record name 2,5-Di(thiophen-2-yl)-1H-pyrrole
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Molecular Weight

231.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89814-62-0
Record name 2,5-Di(thiophen-2-yl)-1H-pyrrole
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Record name 2,5-Di(2-thienyl)-1H-pyrrole
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Synthetic Methodologies and Chemical Modifications of 2,5 Di 2 Thienyl 1h Pyrrole

Classical and Contemporary Synthetic Routes to the Core Compound

The creation of the 2,5-di(2-thienyl)-1H-pyrrole scaffold relies on established and modern organic chemistry reactions, with the Paal-Knorr condensation being the most prominent method.

The most widely utilized method for synthesizing the this compound core is the Paal-Knorr synthesis. wikipedia.org This classical reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine under acidic conditions to form the pyrrole (B145914) ring. wikipedia.orgalfa-chemistry.com For the synthesis of the parent SNS compound (where the pyrrole nitrogen is unsubstituted), the precursor 1,4-di(2-thienyl)-1,4-butanedione (B81188) is reacted with an ammonia source, such as ammonium (B1175870) acetate (B1210297) or ammonium hydroxide, typically in refluxing glacial acetic acid. wikipedia.org

The mechanism proceeds via the formation of a hemiaminal, followed by an attack of the amine on the second carbonyl group to form a dihydroxy-tetrahydropyrrole intermediate, which then dehydrates to yield the aromatic pyrrole ring. wikipedia.org Optimization of the reaction, including precise control over reflux duration (which can range from 12 to 24 hours) and stoichiometry, can achieve yields between 60% and 75%. Purification is commonly performed through recrystallization from solvents like ethanol (B145695) or by using column chromatography.

For the synthesis of N-substituted derivatives, a primary amine is used instead of ammonia. wikipedia.orgmetu.edu.trmetu.edu.tr For instance, reacting 1,4-di(2-thienyl)-1,4-butanedione with p-nitroaniline in the presence of an acid catalyst yields 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole. metu.edu.tr This versatility makes the Paal-Knorr reaction a cornerstone for accessing a wide array of SNS-based molecules.

PrecursorsReagentConditionsProductYield
1,4-di(2-thienyl)-1,4-butanedioneAmmonium AcetateGlacial Acetic Acid, RefluxThis compound60-75%
1,4-di(2-thienyl)-1,4-butanedionep-NitroanilineAcid Catalyst1-(4-Nitrophenyl)-2,5-di(2-thienyl)-1H-pyrroleNot specified metu.edu.tr
1,4-di(2-thienyl)-1,4-butanedioneHalo-substituted anilinesLiClO4-acetonitrileN-halophenyl-2,5-di(2-thienyl)-1H-pyrrolesNot specified metu.edu.tr

While the classical Paal-Knorr synthesis is effective, it often requires long reaction times and high temperatures. alfa-chemistry.com To address these limitations, alternative and optimized procedures have been developed, with microwave-assisted synthesis emerging as a significant improvement. chim.itpensoft.net Microwave irradiation can drastically reduce reaction times from hours to minutes and often leads to higher yields by promoting efficient and uniform heating. chim.itpensoft.netpensoft.net

Studies have demonstrated the successful application of microwave-assisted Paal-Knorr condensation for producing various N-substituted pyrroles. chim.itmdpi.com For example, the reaction of 2,5-hexanedione (B30556) with primary amines under microwave irradiation has been shown to proceed rapidly. chim.itpensoft.net In some cases, these reactions can be performed under solvent-free conditions, which enhances the environmental friendliness of the synthesis. pensoft.net The use of catalysts like N-bromosuccinimide (NBS) or the application of solvents like polyethylene (B3416737) glycol (PEG) under microwave conditions has also been reported to improve reaction efficiency for pyrrole synthesis. chim.itpensoft.net

MethodConditionsReaction TimeYield
Conventional HeatingReflux in acetic acid12-24 hours 60-75%
Microwave-AssistedSolvent-free, Catalyst0.5-20 minutes chim.itpensoft.netOften >80% chim.itpensoft.net

Functionalization Strategies for Tailored Molecular Structures

To fine-tune the properties of this compound for specific applications, various functionalization strategies are employed. These modifications can be made at the pyrrole nitrogen, the thiophene (B33073) rings, or by incorporating the entire SNS unit into larger, more complex architectures.

Attaching different functional groups to the nitrogen atom of the pyrrole ring is a primary strategy for modifying the molecule's properties. researchgate.net N-substitution directly influences the electronic nature of the pyrrole ring and can significantly alter the solubility and processability of the resulting compounds and their polymers.

For example, attaching alkyl chains can improve solubility in common organic solvents, which is crucial for solution-based processing of materials for electronic devices. Introducing aromatic groups, such as a phenyl ring, can extend the π-conjugation of the system. metu.edu.tr The electronic properties of this attached phenyl ring can be further tuned; for instance, adding an electron-withdrawing nitro group (as in 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole) or an electron-donating group can modulate the energy levels (HOMO/LUMO) and the band gap of the material. metu.edu.tr Studies have explored a range of N-substituents, including fluorophenyl, chlorophenyl, and bromophenyl groups, to investigate the effect of halogens on the electrochemical and optical properties of the corresponding polymers. metu.edu.trtechno-press.org

N-SubstituentPurpose/EffectExample Compound
Alkyl Chains (e.g., n-octyl)Improve solubility 1-Octyl-2,5-di(2-thienyl)-1H-pyrrole researchgate.net
PhenylExtend π-conjugation1-Phenyl-2,5-di(2-thienyl)-1H-pyrrole chemprob.org
4-NitrophenylIntroduce electron-withdrawing character, modify band gap metu.edu.tr1-(4-Nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole metu.edu.tr
Halophenyl (F, Cl, Br)Modulate electrochemical and optical properties metu.edu.tr1-(4-Fluorophenyl)-2,5-di(2-thienyl)-1H-pyrrole metu.edu.trtechno-press.org
PerfluorophenylEnhance electron-accepting properties1-(Perfluorophenyl)-2,5-di(2-thienyl)-1H-pyrrole metu.edu.tr

Beyond N-substitution, modifying the thiophene rings offers another avenue for structural diversification. Introducing substituents onto the thiophene rings can prevent unwanted cross-linking during polymerization, enhance solubility, and provide reactive sites for further chemical transformations.

A key strategy involves introducing bromine atoms onto the thiophene rings. These brominated derivatives can then participate in cross-coupling reactions, such as Stille or Suzuki reactions, which are powerful methods for creating well-defined conjugated polymers. This approach allows for the systematic construction of complex polymer backbones. Additionally, direct functionalization of the pyrrole ring itself, for instance through Vilsmeier-Haack formylation to add an aldehyde group, has been explored, although it can suffer from issues with regioselectivity.

Substitution PositionSubstituentPurpose
Thiophene RingBromineEnables cross-coupling reactions for polymerization.
Pyrrole Ring (C-H)Aldehyde (CHO)Introduces a reactive functional group for further modification.
Thiophene RingMethylModifies electronic properties and solubility. researchgate.net

A highly effective strategy for creating materials with tailored optical and electronic properties is the construction of donor-acceptor (D-A) architectures. acs.orgsci-hub.se In this design, the electron-rich this compound unit acts as the electron donor and is covalently linked to an electron-deficient (acceptor) moiety. acs.orgresearchgate.net This arrangement leads to intramolecular charge transfer (ICT) upon photoexcitation, which can significantly lower the band gap and shift the absorption and emission spectra to longer wavelengths, often into the near-infrared (NIR) region. acs.org

Various electron acceptors have been coupled with the SNS donor. For example, a new monomer has been synthesized containing an SNS moiety with a perylenediimide (PDI) acceptor as a pendant side chain. researchgate.net The phenylene spacer between the SNS donor and PDI acceptor was found to lead to efficient fluorescence quenching due to charge separation. researchgate.net Other designs involve linking SNS units to acceptors like benzotriazole (B28993) or diketopyrrolopyrrole (DPP), creating polymers with multi-electrochromic behavior. metu.edu.trmetu.edu.tr The choice of the acceptor unit is critical, as its electron-withdrawing strength directly dictates the electronic properties of the final D-A compound. acs.org

Donor UnitAcceptor UnitKey Property/Application
2,5-di-(2-thienyl)-1H-pyrrole (SNS)Perylenediimide (PDI)Efficient fluorescence quenching, ambipolar multi-electrochromic behavior. researchgate.net
N-functionalized SNSBenzotriazoleMulticolored electrochromic polymers. metu.edu.trmetu.edu.tr
Dithieno[3,2-b:2′,3′-d]pyrrole (DTP)Benzo[c] Current time information in Bangalore, IN.thiadiazole (BTD)Near-infrared (NIR) emission. acs.org
Dithieno[3,2-b:2′,3′-d]pyrrole (DTP)2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP)Near-infrared (NIR) emission, reversible reduction. acs.org

Polymerization Techniques for Derived Materials

The conversion of SNS monomers into polymeric structures is predominantly accomplished through electrochemical and chemical oxidative methods. These techniques facilitate the formation of long-chain conjugated polymers, which are essential for various electronic applications. Additionally, copolymerization with other conjugated monomers offers a versatile strategy to fine-tune the properties of the resulting materials.

Electrochemical Polymerization Methods

Electrochemical polymerization is a widely utilized technique for synthesizing conductive polymers from SNS and its derivatives. mdpi.com This method involves the oxidation of the monomer at an electrode surface, leading to the formation of a polymer film. The process can be controlled by manipulating the electrochemical parameters, allowing for precise control over the polymer's properties.

Constant potential (potentiostatic) and constant current (galvanostatic) methods are two common approaches for electropolymerization. In the potentiostatic method, a fixed potential is applied to the working electrode to initiate and sustain polymerization. researchgate.netmetu.edu.tr This technique allows for precise control over the driving force of the polymerization reaction. For instance, the homopolymer of 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole (SNSNO2) and its copolymer with 3,4-ethylenedioxythiophene (B145204) (EDOT) have been successfully synthesized via constant potential electrolysis. researchgate.netmetu.edu.trmetu.edu.tr

The galvanostatic method, on the other hand, involves maintaining a constant current flow through the electrochemical cell. mdpi.com This approach is advantageous for its simplicity and ease of controlling the film thickness by managing the total charge passed. mdpi.com

Polymerization MethodMonomer/ComonomersKey Findings
Constant Potential Electropolymerization1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole (SNSNO2)Successful synthesis of the homopolymer P(SNSNO2). researchgate.netmetu.edu.tr
Constant Potential ElectropolymerizationSNSNO2 and 3,4-ethylenedioxythiophene (EDOT)Achievement of the copolymer P(SNSNO2-co-EDOT). researchgate.netmetu.edu.tr
Potentiostatic Electrochemical Polymerization2,5-di(thiophen-2-yl)-1-(4-(thiophen-3-yl)phenyl)-1H-pyrrole (TTPP)Synthesis of P(TTPP) and its copolymer with EDOT. tandfonline.com

Cyclic voltammetry (CV) is a powerful and versatile electrochemical technique used for both the synthesis and characterization of conducting polymers derived from SNS. researchgate.netsemanticscholar.orgresearchgate.net By repeatedly scanning the potential between set limits, a polymer film can be progressively grown on the electrode surface. yuntech.edu.twmdpi.comresearchgate.net The resulting cyclic voltammogram provides valuable information about the oxidation and reduction processes of the monomer and the growing polymer film. researchgate.netyuntech.edu.twmdpi.comresearchgate.net

The shape of the CV curves, including the appearance of new redox peaks with successive cycles, confirms the deposition and electroactivity of the polymer film. mdpi.comresearchgate.net For example, the electropolymerization of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline (SNS-NH2) shows an oxidation peak for the monomer and subsequent redox peaks for the polymer, indicating successful film formation. mdpi.com Similarly, CV studies of 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole (SNSNO2) and its copolymerization with EDOT have been used to investigate their electrochemical behaviors. researchgate.netmetu.edu.tr The technique allows for the study of film growth characteristics, such as the layer-by-layer deposition observed for this compound-1-(p-benzoic acid) (DPB). yuntech.edu.tw

Monomer/ComonomerKey Observation from Cyclic Voltammetry
1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole (SNSNO2)Studied electrochemical behaviors. researchgate.netmetu.edu.tr
This compound-1-(p-benzoic acid) (DPB)Indicated layer-by-layer film growth. yuntech.edu.tw
4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline (SNS-NH2)Showed a monomer oxidation peak at +1.0 V and polymer redox peaks. mdpi.com
4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)amido ferrocenyldithiophosphonate (SNS-NH2-Fc)Exhibited two oxidation peaks at +0.65 V (Fc oxidation) and +0.9 V. mdpi.com
N-furfuryl pyrrole (FuPy) and 3,4-ethylenedioxythiophene (EDOT)Copolymers prepared via cyclic voltammetry electropolymerization. mdpi.com

Chemical Oxidative Polymerization Approaches

Chemical oxidative polymerization presents an alternative route to synthesizing polymers from SNS derivatives. researchgate.net This method involves the use of chemical oxidants to initiate the polymerization of the monomer in a suitable solvent. mdpi.com A significant advantage of this technique is the potential to produce polymers that are soluble in organic solvents, which can be beneficial for certain processing and application methods. researchgate.net For instance, the chemical polymerization of 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole (SNSNO2) yielded a polymer that was completely soluble in organic solvents. researchgate.netmetu.edu.tr

MonomerOxidantKey Outcome
1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole (SNSNO2)Not specified in the provided context.Produced a polymer completely soluble in organic solvents. researchgate.netmetu.edu.tr

Copolymerization with Other Conjugated Monomers

Copolymerization is a strategic approach to modify and enhance the properties of polymers derived from this compound. By incorporating other conjugated monomers, it is possible to create materials with synergistic or novel characteristics. This strategy has been shown to yield copolymers with superior electrochromic and electrical properties compared to their homopolymer counterparts.

A common comonomer used with SNS derivatives is 3,4-ethylenedioxythiophene (EDOT), which is known to produce polymers with low band gaps, high stability, and good conductivity. tandfonline.com The copolymerization of SNS derivatives with EDOT can lead to materials with desirable electrochromic properties, exhibiting multiple colors in different redox states. For example, the copolymer of 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole (SNSNO2) with EDOT has been synthesized and studied for its electrochromic device applications. researchgate.netmetu.edu.tr Similarly, the copolymer of 2,5-di(thiophen-2-yl)-1-(4-(thiophen-3-yl)phenyl)-1H-pyrrole (TTPP) with EDOT displayed electrochromism, showing yellow and blue colors at different applied potentials, a property not observed in the P(TTPP) homopolymer. tandfonline.com

The feasibility of copolymerization is often assessed by comparing the onset oxidation potentials of the individual monomers. A small difference in these potentials suggests that copolymerization is viable. mdpi.com This has been demonstrated in the copolymerization of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline (SNS-NH2) and 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)amido ferrocenyldithiophosphonate (SNS-NH2-Fc). mdpi.com

SNS-based MonomerComonomerResulting CopolymerKey Properties of Copolymer
1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole (SNSNO2)3,4-ethylenedioxythiophene (EDOT)P(SNSNO2-co-EDOT)Investigated for electrochromic devices. researchgate.netmetu.edu.tr
2,5-di(thiophen-2-yl)-1-(4-(thiophen-3-yl)phenyl)-1H-pyrrole (TTPP)3,4-ethylenedioxythiophene (EDOT)P(TTPP-co-EDOT)Exhibited electrochromism with yellow and blue colors. tandfonline.com
4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline (SNS-NH2)4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)amido ferrocenyldithiophosphonate (SNS-NH2-Fc)P(SNS-NH2-co-SNS-NH2-Fc)Feasible due to similar onset oxidation potentials. mdpi.com
N-furfuryl pyrrole (FuPy)3,4-ethylenedioxythiophene (EDOT)P(FuPy-co-EDOT)Possessed good redox activity and tunable optical absorption. mdpi.com

Advanced Spectroscopic and Electrochemical Characterization in Research

Structural Elucidation and Vibrational Analysis

Structural analysis of DTP and its derivatives confirms the connectivity of the pyrrole (B145914) and thiophene (B33073) rings and provides insight into the molecule's three-dimensional arrangement and vibrational characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of DTP and its derivatives. researchgate.net Both ¹H and ¹³C NMR are used to verify the structures of newly synthesized monomers and their resulting polymers. researchgate.netmetu.edu.trkayseri.edu.tr

In ¹H NMR analysis of related derivatives, the chemical shifts provide clear evidence of the different aromatic environments within the molecule. For instance, in N-substituted DTP derivatives, distinct signals are observed for the protons on the pyrrole ring, the thiophene rings, and the substituent groups. core.ac.uk The proton of the N-H group in the parent DTP typically appears as a broad singlet at a downfield chemical shift, often in the range of δ 10–12 ppm when measured in DMSO-d₆, confirming the pyrrole structure. Theoretical calculations using Density Functional Theory (DFT) have been employed to predict ¹H and ¹³C NMR chemical shifts, which show good agreement with experimental data for various DTP derivatives.

The table below summarizes typical ¹H NMR chemical shifts reported for protons in derivatives of 2,5-Di(2-thienyl)-1H-pyrrole.

Proton TypeTypical Chemical Shift (δ, ppm)
Pyrrole N-H~9.6 (broad singlet) core.ac.uk
Pyrrole C-H~6.2-7.0
Thiophene C-H~6.8-7.3

Note: Chemical shifts can vary based on the solvent and specific substituents on the DTP core structure.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectra show distinct signals for the carbons in the pyrrole and thiophene rings, with their chemical shifts influenced by the electronic environment and the presence of substituents.

Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify the functional groups and vibrational modes of the DTP monomer and its polymers. researchgate.netmetu.edu.trresearchgate.net The FTIR spectrum provides a molecular fingerprint, confirming the successful synthesis and polymerization of the compound. researchgate.net

Key vibrational bands observed in the FTIR spectra of DTP and its derivatives include:

N-H Stretch: A characteristic band for the pyrrole N-H group is typically observed in the region of 3100-3120 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations from both the pyrrole and thiophene rings appear around 3100 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations within the heterocyclic rings are found in the 1400-1600 cm⁻¹ range.

C-N Stretch: The C-N stretching vibration within the pyrrole ring is often assigned to a peak around 1450 cm⁻¹.

C-S Vibrations: Vibrations involving the Carbon-Sulfur bonds in the thiophene rings are typically observed at lower wavenumbers, around 690-850 cm⁻¹. acs.org

In-situ infrared absorption spectroscopy has also been employed to study the kinetics of phase transformations, such as the self-crystallization of DTP from a supercooled liquid state during vacuum deposition. acs.org For example, the C–H out-of-plane bending vibration in the pyrrole ring is observed at 769 cm⁻¹ in the molten phase. acs.org

The table below lists some of the characteristic FTIR absorption bands for this compound derivatives.

Wavenumber (cm⁻¹)Assignment
~3114N-H Stretch
~3102Aromatic C-H Stretch
~1514-1431Aromatic C=C Stretch
~1297C-N Stretch
~830-707C-H Out-of-plane Bending
~707C-S-C Bending in Thiophene

Source: Data compiled from studies on DTP derivatives. acs.org

Raman spectroscopy serves as a complementary technique to FTIR for investigating the vibrational modes of DTP and its derivatives. While less commonly reported than FTIR, it provides valuable information, particularly for symmetric vibrations that may be weak in the IR spectrum. Resonance Raman studies have been conducted on related pyrrole-based dyes, and DFT calculations have been used to predict Raman spectra for similar thienyl-pyrrole structures. core.ac.ukresearchgate.net For example, in a related compound, the aromatic C=C stretching mode was identified in the FT-Raman spectrum in the region of 1563 cm⁻¹. researchgate.net

Electronic and Optical Characterization

The extended π-conjugated system of this compound gives rise to interesting electronic and optical properties, which are the basis for its use in electrochromic and photovoltaic applications.

UV-Vis-NIR spectroscopy is essential for characterizing the electronic transitions in the DTP monomer and, most notably, its corresponding polymers. The monomer itself exhibits absorption in the UV region due to π-π* transitions within the conjugated backbone. For example, a DTP derivative designed for polymerization showed a maximum absorption wavelength (λmax) at 376 nm in dichloromethane. acs.org

Upon electrochemical polymerization, the resulting polymer film displays new absorption bands corresponding to the formation of charge carriers. The spectroelectrochemical analysis of polymers based on DTP derivatives reveals a rich behavior:

Neutral State: In its neutral (reduced) state, the polymer typically shows a primary absorption band corresponding to the π-π* transition. For various poly(DTP) derivatives, this peak is often observed between 398 nm and 428 nm. yuntech.edu.tw

Oxidized State (Polarons and Bipolarons): As the polymer is oxidized, this π-π* transition peak decreases in intensity, while new absorption bands emerge at lower energies (longer wavelengths), extending into the visible and near-infrared regions. These new bands are attributed to the formation of radical cations (polarons) and dications (bipolarons) along the polymer chain. Polaron bands for poly(DTP) derivatives have been reported in the range of 510-620 nm, while bipolaron bands appear at even longer wavelengths, from 850 nm to over 1000 nm. yuntech.edu.tw

The table below shows the electronic transitions for various polymers derived from N-phenyl substituted this compound.

Polymer Substituentπ-π* Transition (nm)Polaron Band (nm)Bipolaron Band (nm)
Phenyl (PTP)413577884 kayseri.edu.tryuntech.edu.tw
4-Fluorophenyl (FPTP)398510850 yuntech.edu.tw
4-Methylphenyl4286201000 yuntech.edu.tw

Spectroelectrochemistry is a powerful technique that simultaneously combines electrochemical stimulation with spectroscopic measurement, allowing for the in-situ study of changes in the electronic absorption spectra of the polymer film as a function of the applied potential. This is crucial for understanding the electrochromic properties of poly(DTP). metu.edu.trkayseri.edu.tr

When a potential is applied to a film of poly(DTP) on a transparent electrode (like ITO glass), its color and UV-Vis-NIR spectrum change reversibly. researchgate.net In the neutral state, the polymer is often yellow or light green. yuntech.edu.twresearchgate.net As the potential is increased (oxidation), the film's color changes dramatically, often to green, blue, or even brown/purple in highly oxidized states, corresponding to the growth of the polaron and bipolaron absorption bands. researchgate.netnih.gov

For instance, studies on poly(1-phenyl-2,5-di(2-thienyl)-1H-pyrrole) show that as the applied voltage increases, the intensity of the π-π* transition at 413 nm decreases, while the polaron band at ~577 nm and the bipolaron band at ~884 nm grow in intensity. researchgate.netkayseri.edu.tr This direct correlation between the electrochemical state and the optical properties confirms the material's electrochromic behavior and allows for the determination of key performance metrics like optical contrast and switching speed. yuntech.edu.tw

Electrochemical Properties and Redox Behavior

The electrochemical characteristics of this compound and its derivatives are fundamental to their application in electronic devices. Techniques like cyclic voltammetry, electrochemical impedance spectroscopy, and conductivity measurements provide detailed insights into their redox behavior, charge transfer kinetics, and charge transport properties.

Cyclic voltammetry (CV) is a primary tool for investigating the redox properties of electroactive materials like SNS. It provides information on oxidation and reduction potentials, the reversibility of redox processes, and the electrochemical stability of the material.

The onset oxidation potential of the SNS monomer is a key parameter, as it indicates the ease with which the molecule can be oxidized to form a radical cation, initiating electropolymerization. For unsubstituted SNS, the oxidation potential is influenced by the different deposition potentials of its constituent rings, pyrrole (Eox ≈ 1.1 V) and thiophene (Eox ≈ 1.8 V). yuntech.edu.tw The hybrid structure of SNS results in a lower oxidation potential compared to thiophene oligomers, facilitating electron transfer. yuntech.edu.tw

Derivatives of SNS exhibit a range of oxidation potentials depending on the nature of the substituent on the pyrrole or thiophene rings. For instance, N-phenyl substituted SNS derivatives with electron-withdrawing groups show an anodic shift in their oxidation potentials. uminho.pt The introduction of a ferrocene (B1249389) moiety to an SNS derivative (SNS-NH2-Fc) lowers the onset oxidation potential from approximately 0.62 V to 0.52 V. mdpi.com Similarly, a derivative designed for biosensing, poly-[this compound-1-(p-benzoic acid)] (poly-DPB), shows an onset potential of about 0.7 V. yuntech.edu.twnih.gov

The CV of the electropolymerization process typically shows an increase in the peak currents with successive cycles, indicating the deposition and growth of a conductive polymer film on the electrode surface. mdpi.comresearchgate.net The resulting polymer films often exhibit well-defined and reversible redox peaks in a monomer-free electrolyte solution, demonstrating their electrochemical stability. rsc.orgresearchgate.net For example, a soluble polymer P(TPDOB) showed very well-defined and reversible redox processes. rsc.org Copolymers, such as those formed with 3,4-ethylenedioxythiophene (B145204) (EDOT), also show distinct redox behavior compared to their parent homopolymers, confirming successful copolymerization. rsc.orgtandfonline.com

The table below summarizes the oxidation potentials of various this compound derivatives as reported in the literature.

Compound/PolymerOnset Oxidation Potential (V vs. Ag/AgCl)Peak Oxidation Potential(s) (V vs. Ag/AgCl)Redox ReversibilitySupporting Electrolyte/Solvent
Pyrrole~1.1---
Thiophene~1.8---
SNS-NH2~0.62+1.0 (monomer); +0.54, +0.71 (polymer)ReversibleTBAFP/ACN
SNS-NH2-Fc~0.52+0.65 (Fc), +0.9 (monomer)ReversibleTBAFP/ACN
Poly-DPB~0.7-Reversible-
P(TPDOB)--Well-defined and reversibleLiClO4/ACN
P(SNS-Ph-Pyr)-~0.70Well-defined and reversibleTBAPF6/DCM

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the interfacial properties and charge transfer kinetics of electrode materials. By applying a small amplitude AC voltage over a range of frequencies, EIS can provide detailed information about the resistance and capacitance elements within the electrochemical system.

In the context of SNS-based materials, EIS has been employed to characterize the properties of polymer films and their composites, particularly for applications in supercapacitors and biosensors. nih.govscispace.comtubitak.gov.tr For instance, in a study on a copolymer of a pyrene-functionalized SNS and pyrrole for supercapacitor applications, EIS was used to investigate the capacitive properties of the modified electrode. scispace.comtubitak.gov.tr The results indicated that the copolymer composite exhibited superior electrochemical behavior compared to the homopolymers. scispace.comtubitak.gov.tr

In biosensor development, EIS is used to monitor the changes in impedance upon the immobilization of biomolecules and their subsequent interaction with the target analyte. For a kanamycin (B1662678) aptasensor based on a poly-DPB/gold nanoparticle composite, EIS was used to characterize the modification of the sensor surface. nih.gov This technique can effectively track the step-by-step assembly of the biosensor and detect the binding event.

The electrical conductivity of SNS-based polymers is a critical parameter that determines their suitability for electronic applications. The four-probe technique is a standard method for measuring the sheet resistance of thin films, from which conductivity can be calculated.

Research has shown that polymers derived from SNS are conductive. The conductivity can be influenced by the specific derivative and the polymerization conditions. For example, a study on a 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole derivative reported the measurement of polymer film conductivity using the four-probe technique. metu.edu.trresearchgate.netmetu.edu.tr Similarly, the conductivity of a polymer and copolymer of 2,5-di(thiophen-2-yl)-1-(4-(thiophen-3-yl)phenyl)-1H-pyrrole was also determined. tandfonline.com

It is generally observed that functionalization of polypyrroles or polythiophenes can sometimes lead to lower conductivity due to steric hindrances that decrease the effective conjugation length. yuntech.edu.tw However, the hybrid structure of SNS is designed to promote high conductivity by facilitating electron delocalization along the polymer backbone. yuntech.edu.tw

PolymerConductivity (S/cm)Measurement Technique
Poly(pyrrole-co-styrene)0.007 - 0.2Not specified
Poly(1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole)Value not specifiedFour-probe technique
Poly(2,5-di(thiophen-2-yl)-1-(4-(thiophen-3-yl)phenyl)-1H-pyrrole)Value not specifiedNot specified

Morphological and Microstructural Characterization of Polymer Films

The surface morphology and microstructure of electropolymerized films play a significant role in their performance, especially in devices where the interface is critical, such as sensors and electrochromic devices. Scanning Electron Microscopy is a key technique for visualizing these features.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of materials. In the study of SNS-based polymers, SEM is used to examine the morphology of the films formed during electropolymerization.

SEM analyses have shown that electropolymerized films of SNS derivatives can exhibit varying morphologies. For instance, a polymer film of a pyrene-triphenylamine derivative was found to adhere tightly to the ITO substrate with a thickness of about 50 nm. mdpi.com In another study, the copolymerization of a ferrocene-derivatized SNS with EDOT led to an increase in the granular aspect of the surface compared to the homopolymer, which provided a larger surface area suitable for biomolecule immobilization. biointerfaceresearch.com

The morphology can also be influenced by the polymerization conditions. For example, in the electropolymerization of a 1-(4-nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole, SEM was used to characterize the resulting homopolymer and copolymer films. metu.edu.trresearchgate.netmetu.edu.tr Similarly, the surface morphology of a polymer from 1-phenyl-2,5-di(2-thienyl)-1H-pyrrole was investigated by SEM. metu.edu.tr These studies demonstrate that SEM is an indispensable tool for correlating the synthesis conditions with the physical structure of the polymer films, which in turn affects their properties and device performance.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC) is an indispensable analytical technique for characterizing the molecular weight and molecular weight distribution of polymers derived from this compound (SNS). This method provides crucial insights into the polymer's chain length and uniformity, which are determining factors for its physical and electronic properties, such as solubility, processability, and conductivity. By separating polymer molecules based on their size in solution, GPC allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Research has shown that polymers based on SNS can be synthesized to have a narrow molecular weight distribution. comu.edu.trresearchgate.net The molecular weight characteristics are highly dependent on the polymerization method and the specific substituents attached to the parent SNS monomer.

Detailed research findings from the GPC analysis of various polymers based on this compound are summarized below. For instance, the chemical polymerization of 1-Phenyl-2,5-di(2-thienyl)-1H-pyrrole (PTP) using FeCl₃ as an oxidant resulted in a polymer with a number-average molecular weight (Mn) of 7,200 g/mol . osti.govmetu.edu.tr In another study, a polymer containing a methylene (B1212753) bridged malononitrile (B47326) acceptor group on an N-aryl TPT-based backbone (PIFTPCNT) was found to have a weight-average molecular weight (Mw) of 15,400 g/mol and a PDI of 1.73. psu.edu

The following interactive table presents GPC data for several polymers derived from this compound, showcasing the range of molecular weights and distributions achieved through different synthetic strategies.

Polymer DerivativeNumber-Average Molecular Weight (Mn) (g/mol)Weight-Average Molecular Weight (Mw) (g/mol)Polydispersity Index (PDI)Reference
Poly(1-phenyl-2,5-di(2-thienyl)-1H-pyrrole) (PTP)7,200Not ReportedNot Reported osti.govmetu.edu.tr
Polymer PIFTPCNTNot Reported15,4001.73 psu.edu
Poly(2,5-diyl pyrrole-2-pyrrolyl methine)1,066Not Reported1.32 jos.ac.cn

Computational and Theoretical Investigations of 2,5 Di 2 Thienyl 1h Pyrrole Systems

Quantum Chemical Calculation Methodologies

A variety of quantum chemical calculation methodologies have been employed to model the geometry, electronic structure, and properties of SNS-based systems. These methods offer a balance between computational cost and accuracy, allowing for detailed analysis of these complex molecules.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for studying 2,5-di(2-thienyl)-1H-pyrrole and its derivatives. researchgate.netmetu.edu.tr This approach is favored for its ability to provide accurate results for relatively large molecular systems.

Researchers have utilized various DFT functionals to investigate SNS compounds. For instance, the B3-LYP functional combined with the 6-31G(d) basis set has been used to study the conformational preferences of related oligomers. acs.org In other studies, the M06 functional with a TZVP basis set was employed to support electrochemical findings and gain deeper insight into the conformation of SNS monomer structures. metu.edu.tr The M06/6-311G(d,p) level of theory has also been used to explore the electronic and optical properties of newly designed SNS derivatives. researchgate.net These DFT calculations are crucial for understanding the electronic structure, such as the distribution of frontier molecular orbitals, and for predicting the optical properties of these materials. researchgate.netnih.gov

Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2) Calculations

In addition to DFT, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been applied to investigate the conformational preferences and electronic properties of SNS and related molecules. acs.org The HF method, while being a more fundamental approach, provides a good starting point for more complex calculations. scribd.comgithub.io

For example, conformational analyses of N-methyl-2,5-di(2-thienyl)pyrrole have been performed at the HF/6-31G(d) level of theory. acs.org To account for electron correlation effects, which are not fully captured by the HF method, MP2 calculations have also been conducted. acs.org Comparisons between HF and MP2 results, as well as with DFT calculations, provide a comprehensive understanding of the molecule's conformational landscape and the energy barriers between different conformers. acs.org

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of this compound are central to its application in electronic devices. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool for understanding charge transport and optical properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO and LUMO energy levels are critical parameters that determine the electron-donating and electron-accepting abilities of a molecule, respectively. researchgate.netnih.gov In SNS derivatives, these energy levels can be tuned by introducing different substituent groups. researchgate.netnih.gov

Computational studies, often using DFT methods, are employed to calculate these energy levels. metu.edu.tr For example, in a study of various substituted SNS derivatives, the HOMO-LUMO analysis was shown to be crucial for interpreting UV-Vis spectra and understanding reaction mechanisms. researchgate.net The introduction of an electron-rich pyrrole (B145914) ring has been shown to raise the HOMO and LUMO energy levels in related acceptor molecules. nih.gov

Below is a table summarizing representative calculated HOMO and LUMO energies for some this compound derivatives and related systems.

Compound/SystemHOMO (eV)LUMO (eV)Method
ThPy1-5.59-3.87CV
ThPy2-5.71-4.01CV
ThPy3-5.64-4.04CV
ThPy4-5.50-3.95CV
IN-BT2T-IN-4.83-2.86CV
PPy-BT2T-PPy-5.10-3.19CV

CV denotes values determined from cyclic voltammetry experiments, which are often correlated with computational results. nih.govacs.org

Energy Gap (Eg) Determination and its Correlation with Material Performance

The energy gap (Eg), which is the difference between the LUMO and HOMO energy levels, is a fundamental property that dictates the electronic and optical characteristics of the material. researchgate.netmetu.edu.tr A smaller energy gap generally corresponds to easier electronic excitation and absorption of longer wavelength light.

The HOMO-LUMO energy gap is a key parameter for determining the chemical reactivity and dynamic stability of molecules. researchgate.net Materials with a large energy gap are typically more stable. researchgate.net In the context of conducting polymers derived from SNS, the energy gap is directly related to the polymer's conductivity and color. researchgate.net Theoretical calculations have been instrumental in predicting the energy gaps of new SNS-based materials and understanding how structural modifications can tune this property for specific applications. metu.edu.tr For instance, the introduction of a thieno[3,2-b]thiophene (B52689) unit has been shown to lower the bandgap of resulting polymers due to enhanced pi-stacking. metu.edu.tr

Conformational Analysis and Torsional Potentials

The three-dimensional structure and conformational flexibility of this compound and its derivatives significantly influence their properties. Conformational analysis helps to understand the spatial arrangement of the pyrrole and thiophene (B33073) rings and the energy associated with their rotation.

Theoretical modeling has revealed that 2,5-dithienylpyrrole compounds can adopt a twisted conformation in their neutral form, which can affect the degree of electronic conjugation. psu.edursc.org The torsion angles between the heterocyclic rings are a critical factor related to the conjugation length and, consequently, the conductivity of polymers made from these monomers. nih.gov

Computational studies on N-methyl-2,5-di(2-thienyl)pyrrole have shown that the minimum energy conformations exhibit a significant distortion from planarity, with almost negligible energy barriers between them. acs.org This suggests a high degree of rotational freedom. In contrast, for the parent 2-(2-thienyl)pyrrole, distinct anti-gauche and syn-gauche minimum energy conformations were found, separated by energy barriers of approximately 1.7 and 1.3 kcal/mol at the HF and MP2 levels, respectively. acs.org The planarity of the molecular backbone is a key factor, with more planar structures generally leading to more efficient electron delocalization and reduced band gaps. nih.gov

The table below presents calculated torsional angles for related compounds, illustrating the non-planar nature of these systems.

MoleculeTorsion Angle (α)Method
Diketopyrrolopyrrole derivative 2-160°DFT/MM2
Diketopyrrolopyrrole derivative 6±180°DFT/MM2

These values are for a related diketopyrrolopyrrole system with thiophene linkers and illustrate the range of stable conformations. semanticscholar.org

Simulation of Spectroscopic Data (FTIR, NMR, UV-Vis) for Experimental Validation

Computational methods, particularly Density Functional Theory (DFT), are instrumental in simulating and interpreting the spectroscopic data of DTP and its derivatives. These simulations provide a powerful tool for validating experimental findings and gaining deeper insights into the molecule's structure and electronic behavior.

Theoretical calculations of vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) have been performed for DTP and its substituted analogues. nih.govresearchgate.net For instance, studies on amide-substituted DTP derivatives have demonstrated a strong correlation between the calculated and experimental FT-IR and NMR spectra, confirming the optimized molecular geometries. researchgate.netresearchgate.net The B3LYP functional combined with the 6-31G(d,p) or 6-311G(d,p) basis set is frequently employed for these simulations, providing reliable predictions of the spectroscopic properties. nih.govresearchgate.netresearchgate.net

Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. nih.govresearchgate.net These calculations can accurately predict the electronic transition energies (λmax), which are in good agreement with experimental data. nih.gov This agreement validates the theoretical models and allows for a detailed analysis of the molecular orbitals involved in the electronic excitations. nih.govresearchgate.net

The table below presents a comparison of experimental and computationally simulated spectroscopic data for a DTP derivative, 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid (TPBA), highlighting the accuracy of the theoretical methods. nih.gov

Table 1: Comparison of Experimental and Calculated Spectroscopic Data for a DTP Derivative (TPBA)

Spectroscopic Technique Experimental Value Calculated Value (DFT/B3LYP/6-311G(d,p)) Reference
¹H NMR (ppm) nih.gov
Pyrrole-H 7.0-7.2 6.84 nih.govresearchgate.net
Thiophene-H 7.0-7.6 7.10, 7.17 nih.govresearchgate.net
¹³C NMR (ppm) nih.gov
Pyrrole C-N 125-130 129.55 nih.govresearchgate.net
Thiophene C-S 124-128 124.93, 126.27 nih.govresearchgate.net
UV-Vis λmax (nm) 350 345 nih.gov
FTIR (cm⁻¹) nih.gov
N-H Stretch ~3400 ~3450 nih.gov

Theoretical Prediction of Linear and Nonlinear Optical (NLO) Properties

The π-conjugated framework of DTP makes it a promising candidate for nonlinear optical (NLO) applications. Theoretical calculations are pivotal in predicting and understanding the NLO properties of DTP and its derivatives, guiding the synthesis of materials with enhanced NLO responses.

Computational studies have shown that DTP-based systems can exhibit significant first hyperpolarizabilities (β), a key parameter for second-order NLO materials. researchgate.netsci-hub.rucore.ac.uk The introduction of electron-donating and electron-accepting groups to the DTP core can dramatically influence the NLO response. sci-hub.rucore.ac.uk For example, push-pull systems incorporating DTP as a donor and various acceptor moieties have been designed and their NLO properties evaluated using techniques like hyper-Rayleigh scattering (HRS). researchgate.netuminho.pt

DFT calculations are widely used to compute the polarizability (α) and first hyperpolarizability (β) of these molecules. dergipark.org.tracs.org These calculations reveal that the magnitude of β is strongly dependent on the intramolecular charge transfer characteristics, which can be tuned by modifying the molecular structure. acs.orgnih.gov A smaller HOMO-LUMO energy gap is generally associated with a larger β value. dergipark.org.trnih.gov

The table below summarizes the calculated NLO properties for a series of designed DTP-based chromophores.

Table 2: Calculated Linear and Nonlinear Optical Properties of DTP Derivatives

Compound HOMO-LUMO Gap (eV) Polarizability (⟨α⟩) (esu) First Hyperpolarizability (βtot) (esu) Reference
DTP-Reference 2.129 - - nih.gov
DTCM1 1.681 - 7.0440 × 10⁻²⁷ acs.orgnih.gov
DTCM2 1.682 - - nih.gov
DTCM3 1.802 - - nih.gov
DTCM4 1.798 - - nih.gov
DTCM5 0.968 Highest - acs.orgnih.gov

| DTCM6 | 1.700 | - | 22.260 × 10⁻³⁴ (γtot) | acs.orgnih.gov |

Modeling of Structure-Property Relationships through Computational Approaches

A central theme in the computational investigation of DTP systems is the elucidation of structure-property relationships. researchgate.netresearchgate.net By systematically modifying the molecular structure and calculating the resulting electronic and optical properties, researchers can establish clear correlations that guide the design of new materials with desired characteristics. researchgate.netresearchgate.net

DFT and TD-DFT methods are the primary tools for these investigations. researchgate.net For instance, studies on amide-substituted DTP monomers have shown that the number and position of electroactive groups significantly impact the electronic and optical properties of the resulting conductive polymers. researchgate.netresearchgate.net The planarity of the conjugated backbone, influenced by substituents, plays a crucial role in determining the extent of π-electron delocalization and, consequently, the material's conductivity and optical absorption. researchgate.net

Conformational analysis, often performed using methods like HF/6-31G(d) and MP2/6-31G(d), reveals the preferred geometries and rotational barriers between the pyrrole and thiophene rings. acs.org These conformational preferences can affect the effective conjugation length and, therefore, the electronic properties. acs.org For N-substituted DTPs, the rotational barriers are found to be almost negligible, suggesting a high degree of conformational flexibility. acs.org

The table below illustrates the relationship between structural modifications and key electronic properties in a series of substituted DTP derivatives.

Table 3: Structure-Property Relationships in Substituted DTP Derivatives

Substituent (R) HOMO (eV) LUMO (eV) Energy Gap (eV) Reference
H -5.23 -1.98 3.25 researchgate.net
CH₃ -5.09 -1.89 3.20 researchgate.net
NH₂ -4.87 -1.74 3.13 researchgate.net
OH -5.15 -2.01 3.14 researchgate.net
OCH₃ -5.01 -1.86 3.15 researchgate.net
Cl -5.39 -2.25 3.14 researchgate.net

| NO₂ | -5.98 | -3.01 | 2.97 | researchgate.net |

Structure Property Relationships in 2,5 Di 2 Thienyl 1h Pyrrole Based Materials

Influence of Monomer Substitution on Polymer Electrochemical Behavior

The electrochemical properties of polymers derived from 2,5-di(2-thienyl)-1H-pyrrole (SNS) are highly sensitive to substitutions on the monomer unit. yuntech.edu.twscispace.com Introducing different functional groups onto the pyrrole (B145914) nitrogen or the thiophene (B33073) rings can significantly alter the polymer's oxidation potential, conductivity, and stability. yuntech.edu.twacs.org

For instance, attaching electron-donating groups, such as an amino group, can lower the oxidation potential of the resulting polymer, making it easier to oxidize. researchgate.net A notable example is the derivative 4-amino-N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl) benzamide (B126) (HKCN), which exhibits a lower band gap (1.6 eV) and enhanced stability compared to the unsubstituted poly(SNS). This improvement is attributed to the electron-donating nature of the amino group and the extended conjugation provided by the benzamide substituent. Conversely, incorporating electron-withdrawing groups, like a nitro group in 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole (SNSNO2), can increase the oxidation potential. researchgate.netmetu.edu.tr

The nature of the substituent also impacts the electrochemical behavior and stability of the polymer films. For example, N-methylation of the pyrrole ring in N-methyl-[2,5-di(thiophen-2-yl)]pyrrole (SMS) results in similar electrochemical characteristics to the parent SNS but can prevent the formation of unstable quinoid structures, leading to more robust polymer films. yuntech.edu.tw Furthermore, the introduction of a 4-fluorophenyl group, as in 1-(4-Fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole (FPTP), results in a polymer with distinct redox peaks and specific optical transitions. yuntech.edu.tw

Copolymerization of SNS derivatives with other monomers, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), is another effective strategy to tailor electrochemical properties. researchgate.nettandfonline.commetu.edu.tr The resulting copolymers often exhibit intermediate electrochemical behaviors and can display a wider range of colors in their different oxidation states, a property known as electrochromism. researchgate.nettandfonline.comacs.org For example, copolymers of HKCN with EDOT have been synthesized, and their compositions can be tuned by adjusting the electrochemical polymerization conditions. researchgate.net

Table 1: Effect of Monomer Substitution on Electrochemical Properties

MonomerSubstituentKey Electrochemical FeatureReference
HKCN4-amino-N-(...)benzamideLower band gap (1.6 eV), enhanced stability
SNSNO21-(4-Nitrophenyl)Higher oxidation potential researchgate.netmetu.edu.tr
SMSN-methylPrevents unstable quinoid structures yuntech.edu.tw
FPTP1-(4-Fluorophenyl)Distinct redox peaks yuntech.edu.tw
P(TPHA-co-EDOT)6-(...)hexan-1-amineTunable electrochromism metu.edu.tr

Impact of Side-Chain Length and Branching on Material Characteristics

The length and branching of alkyl side chains attached to the this compound backbone play a crucial role in determining the physical, optical, and electronic properties of the resulting polymers. researchgate.netacs.org These side chains are often introduced to improve the solubility and processability of the otherwise rigid and insoluble conjugated polymers. wikimedia.org

Solubility and Morphology: Longer and branched alkyl chains generally enhance the solubility of conjugated polymers in common organic solvents. wikimedia.org This improved solubility is critical for solution-based processing techniques used in the fabrication of organic electronic devices. wikimedia.org However, the increased steric hindrance from bulky side chains can disrupt the π-π stacking between polymer backbones, which is essential for efficient charge transport. wikimedia.org Therefore, a balance must be struck between solubility and intermolecular interactions. Research on other conjugated polymer systems has shown that longer branched side chains can lead to a larger d-spacing, creating more volume for the polymer chains to orient and rearrange. acs.org

Electronic and Optical Properties: While side chains are not directly part of the conjugated backbone, their length and structure can indirectly influence the electronic properties of the material. For instance, in some donor-acceptor polymers, changing the alkyl side chain from linear to branched has been shown to have minimal effect on the onset potential, optical band gap, and electrochromic switching time. metu.edu.tr However, in other systems, the introduction of longer side chains has been correlated with a decrease in the elastic modulus of polymer films, indicating a less rigid structure due to weaker intermolecular interactions. acs.org

Charge Transport: The morphology of the polymer film, which is heavily influenced by side-chain engineering, directly impacts charge carrier mobility. nih.gov Denser π-π stacking, often achieved with less sterically hindered side chains, generally leads to better charge transport. acs.org Studies on diketopyrrolopyrrole-based polymers have demonstrated that replacing conventional branched alkyl side chains with linear polydimethylsiloxane (B3030410) (PDMS) side chains can lead to shorter π-stacking distances and improved charge mobility, without compromising solubility. wikimedia.org This highlights the importance of side-chain design in optimizing the performance of semiconducting polymers.

Table 2: Influence of Side-Chain Characteristics on Polymer Properties

Side-Chain FeatureEffect on SolubilityEffect on π-π StackingImpact on Charge MobilityReference
Long, branched alkyl chainsIncreasedPotentially disrupted due to steric hindranceCan be reduced wikimedia.org
Linear vs. Branched chainsVariesCan be denser with linear chainsOften higher with denser packing metu.edu.tr
Linear PDMS chainsHighShorter π-stacking distanceCan be improved wikimedia.org
Increasing side-chain lengthGenerally increasesCan increase interchain spacingCan be affected by morphology changes acs.org

Correlation of Molecular Design with Tunable Electronic Properties

The electronic properties of materials based on this compound (SNS) can be precisely controlled through strategic molecular design. yuntech.edu.tw By modifying the core SNS structure, researchers can systematically tune key electronic parameters such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the band gap, and the charge carrier mobility. yuntech.edu.twnih.gov

A primary strategy for tuning electronic properties is the introduction of substituent groups on the pyrrole nitrogen. yuntech.edu.tw Attaching electron-donating or electron-withdrawing groups alters the electron density of the conjugated backbone, thereby influencing the HOMO and LUMO energy levels. For example, attaching an electron-donating amino group has been shown to lower the band gap, while electron-withdrawing groups can have the opposite effect.

Copolymerization is another powerful tool for molecular design. dntb.gov.ua By combining SNS monomers with other conjugated units, it is possible to create materials with tailored electronic properties that are intermediate between those of the parent homopolymers. dntb.gov.ua For instance, copolymerizing SNS derivatives with 3,4-ethylenedioxythiophene (EDOT) allows for fine-tuning of the resulting polymer's electronic and optical characteristics. acs.org

The specific connectivity and arrangement of the monomer units also play a critical role. The symmetrical structure of this compound, with thiophene rings at the 2 and 5 positions of the pyrrole, enhances electronic conjugation. Theoretical studies have explored how modifications to this molecular framework impact electronic properties, providing design principles for new materials. mdpi.com The development of a modular and convergent synthetic route to 2,5-di(thiophen-2-yl)-1-H-arylpyrroles has further expanded the possibilities for creating a wide variety of building blocks for semiconducting polymers with customized properties. nih.gov

Table 3: Molecular Design Strategies and Their Impact on Electronic Properties

Molecular Design StrategyEffect on Electronic PropertiesExampleReference
N-substitution with electron-donating groupsLowers band gap4-amino-N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl) benzamide (HKCN)
N-substitution with electron-withdrawing groupsCan increase band gap1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole (SNSNO2) metu.edu.tr
CopolymerizationIntermediate and tunable propertiesSNS derivatives with EDOT acs.org
Modular synthesis of arylpyrrolesVersatile building blocks for customized polymers2,5-di(thiophen-2-yl)-1-H-arylpyrroles nih.gov

Relationship between π-Conjugation Length and Optical/Electrochemical Response

The extent of π-conjugation in materials based on this compound (SNS) is a fundamental parameter that dictates their optical and electrochemical properties. yuntech.edu.tw The π-conjugation length refers to the continuous system of overlapping p-orbitals along the polymer or oligomer backbone, which allows for the delocalization of electrons. yuntech.edu.tw

Optical Properties: A direct correlation exists between the effective conjugation length and the optical absorption spectrum. As the conjugation length increases, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. yuntech.edu.tw This results in a bathochromic shift (red shift) of the π-π* absorption peak to longer wavelengths. yuntech.edu.tw For example, in oligomers of SNS, as the number of repeating units increases, the absorption maximum shifts to lower energies. This phenomenon is also observed in polymers, where factors that disrupt conjugation, such as steric hindrance from bulky substituents, can lead to a hypsochromic shift (blue shift) in the absorption spectrum. yuntech.edu.tw

Electrochemical Properties: The π-conjugation length also significantly influences the electrochemical response of SNS-based materials. A longer effective conjugation length generally leads to a lower oxidation potential, as the removal of an electron from a more delocalized system is energetically more favorable. yuntech.edu.tw This is evident when comparing the SNS structure with terthiophene (SSS); the former has a lower oxidation potential due to better electron transfer, resulting in the formation of larger polarons and bipolarons upon oxidation. yuntech.edu.tw The stability of these charged species (polarons and bipolarons), which are responsible for electrical conductivity, is also enhanced by a more extended π-system.

Studies on the electrochemical oxidation of 2,5-bis(2-thienyl)pyrroles have provided mechanistic insights into the polymerization process and the formation of the conjugated polymer network. acs.org Furthermore, computational studies on model compounds like N-methyl-2,5-di(2-thienyl)pyrrole have shown that even though there can be significant rotational distortion between the rings, the energy barriers for interconversion are low, allowing for a high degree of effective conjugation along the chain. acs.org

Table 4: Correlation of π-Conjugation Length with Optical and Electrochemical Properties

PropertyEffect of Increasing π-Conjugation LengthUnderlying ReasonReference
Optical Absorption (λmax)Red shift (moves to longer wavelengths)Decreased HOMO-LUMO energy gap yuntech.edu.tw
Oxidation PotentialDecreases (easier to oxidize)Increased stability of the resulting radical cation yuntech.edu.tw
Band Gap (Eg)DecreasesNarrower separation between valence and conduction bands yuntech.edu.tw
ConductivityGenerally increasesEnhanced delocalization and stability of charge carriers yuntech.edu.tw

Donor-Acceptor (D-A) Approaches for Modulating Optoelectronic Properties

The donor-acceptor (D-A) approach is a powerful molecular design strategy for fine-tuning the optoelectronic properties of conjugated polymers, including those based on this compound (SNS). This approach involves creating a polymer backbone that alternates between electron-rich (donor) and electron-deficient (acceptor) monomer units. mdpi.com The resulting intramolecular charge transfer between the D and A units allows for precise control over the polymer's band gap, absorption spectrum, and charge transport characteristics. mdpi.comrsc.org

By pairing a donor unit like dithienopyrrole (DTP), a derivative of SNS, with an acceptor unit such as benzothiadiazole (BT), it is possible to create low band gap materials suitable for applications in organic photovoltaics (OPVs) and other optoelectronic devices. rsc.org The energy levels of the highest occupied molecular orbital (HOMO) are primarily determined by the donor unit, while the lowest unoccupied molecular orbital (LUMO) levels are largely influenced by the acceptor unit. mdpi.com This separation of control allows for independent tuning of the HOMO and LUMO, and thus the band gap.

The properties of these D-A copolymers can be further modulated by introducing π-conjugated spacer units between the donor and acceptor moieties. rsc.org For instance, inserting thiophene units as spacers between DTP and BT has been shown to tune the optical band gap of the resulting polymers from 1.41 eV to 1.61 eV. rsc.org Interestingly, this change in the band gap was mainly attributed to a shift in the LUMO energy level. rsc.org

Side-chain engineering on the D-A polymer backbone is another critical aspect for optimizing material properties. researchgate.net The introduction of long, branched alkyl chains on either the donor or acceptor unit can improve solubility and influence the nanoscale morphology of the polymer films, which is crucial for device performance. researchgate.net For example, using a 2,5-bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (a DPP derivative, which is an acceptor) in combination with a donor unit allows for the construction of soluble D-A materials with tunable physical, optical, and electronic properties. researchgate.net This multi-faceted approach of combining D-A architecture with spacer and side-chain engineering provides a versatile platform for developing high-performance organic electronic materials. mdpi.comrsc.org

Table 5: Donor-Acceptor (D-A) Strategies for Property Modulation

D-A Design ElementEffect on PropertiesExample SystemReference
Alternating D-A unitsLowers band gap, enables intramolecular charge transferDithienopyrrole (D) and Benzothiadiazole (A) rsc.org
Thienyl spacersTunes optical band gap (1.41-1.61 eV)DTP-Thiophene-BT rsc.org
Side-chain engineeringImproves solubility, influences morphologyDPP with branched alkyl chains researchgate.net
Choice of D/A unitsControls HOMO/LUMO levels independentlyFluorene (D) and di-2-thienyl-2,1,3-benzothiadiazole (A) mdpi.com

Advanced Material Science Applications of 2,5 Di 2 Thienyl 1h Pyrrole and Its Derivatives

Electrochromic Devices and Materials

Electrochromism refers to the phenomenon where a material reversibly changes its optical properties, such as color and transparency, when a voltage is applied. Polymers derived from 2,5-Di(2-thienyl)-1H-pyrrole are a significant class of electrochromic materials due to their high contrast, fast switching speeds, and excellent stability.

Design Principles for Multi-colored and Near-Infrared (NIR) Electrochromism

The ability to achieve multiple colors and to modulate light in the near-infrared (NIR) spectrum is a key objective in the development of advanced electrochromic devices for applications such as smart windows and camouflage technologies. The design of SNS-based polymers allows for fine-tuning of their electrochromic properties.

By incorporating different functional groups onto the pyrrole (B145914) nitrogen or the thiophene (B33073) rings, the electronic properties of the resulting polymer can be precisely controlled. For instance, attaching electron-donating or electron-withdrawing groups can alter the energy levels of the polymer's frontier orbitals, leading to a variety of colors in different oxidation states. Some SNS-based polymers have been shown to switch between three or more distinct colors, including orange, green, and blue.

Furthermore, the strategic design of donor-acceptor (D-A) type polymers incorporating the SNS moiety has led to materials with broad absorption bands covering both the visible and NIR regions. For example, a polymer containing a 2,5-di-(2-thienyl)-1H-pyrrole (SNS) moiety with a perylenediimide (PDI) acceptor as a pendant side chain exhibits ambipolar multi-electrochromic behavior, with colors including purple, violet-red, khaki, and blue in a narrow potential range. This design principle allows for the development of materials that can independently control the transmission of visible light and solar heat, a critical feature for energy-efficient smart windows.

Investigation of Switching Times, Coloration Efficiency, and Optical Memory in Electrochromic Systems

The performance of an electrochromic device is characterized by several key parameters: switching time (the time taken to change color), coloration efficiency (the change in optical density per unit of charge injected), and optical memory (the ability to retain a color state without continuous power). Research on SNS derivatives has focused on optimizing these parameters.

Polymers of SNS derivatives generally exhibit fast switching times, often in the range of a few seconds. For instance, a polymer film of poly(2-(2-thienyl)-1H-pyrrole) demonstrated coloring and bleaching times of 1.8 and 1.3 seconds, respectively. Another derivative, a polymer film with a pendant perylenediimide moiety, showed an even faster response time of 0.5 seconds.

Coloration efficiency is another critical metric, and SNS-based materials have shown promising values. A study on poly(2-(2-thienyl)-1H-pyrrole) reported a coloration efficiency of 233 cm²/C. A polymer bearing a perylenediimide pendant achieved a high coloration efficiency of 254 cm²/C.

Optical memory is crucial for low-power applications. Once switched, an ideal electrochromic device should maintain its color without further voltage application. Many SNS-based electrochromic systems have demonstrated good optical memory, retaining their performance over thousands of cycles.

Polymer DerivativeSwitching Time (seconds)Coloration Efficiency (cm²/C)Optical Contrast (%)Colors Exhibited
Poly(1-(4-Fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole)1.4Not Specified19.4Not Specified
Poly(1-(p-tolyl)-2,5-di(2-thienyl)pyrrole)~1.5Not Specified29Not Specified
Poly(2-(2-thienyl)-1H-pyrrole)1.8 (coloring), 1.3 (bleaching)23319 (at 450 nm), 36 (near-IR)Orange to Black
SNS with Perylenediimide Pendant0.525445 (at 900 nm)Purple, Violet-Red, Khaki, Blue
Poly(3,6-di-tert-butyl-[4-(2,5-di-2-thienyl-1H-pyrrol-1-yl)phenyl]-9H-carbazole)2.0Not SpecifiedNot SpecifiedOrange, Green, Blue

Dual-Type Electrochromic Device Architectures and Performance Evaluation

To enhance the performance of electrochromic devices, a dual-type architecture is often employed. This design pairs an anodically coloring polymer (which colors upon oxidation) with a cathodically coloring polymer (which colors upon reduction). This complementary setup can lead to higher optical contrast and improved stability.

SNS-based polymers are excellent candidates for the anodic layer in such devices. They have been successfully paired with cathodic polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). For example, dual-type devices constructed with polymers of 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole (SNSNO2) and its copolymer with EDOT, paired with PEDOT, have demonstrated good switching times, reasonable contrasts, and high stability.

In another example, an electrochromic device using a copolymer of 3,6-di(2-thienyl)carbazole and 2-(2-thienyl)furan (B1594471) as the anodic layer and PEDOT-PSS as the cathodic layer exhibited a high transmittance change of 43.4% at 627 nm and a rapid switching time of less than 0.6 seconds. Such devices showcase the potential of SNS derivatives in high-performance electrochromic applications.

Organic Electronic Devices and Components

The favorable electronic and optical properties of this compound derivatives also make them suitable for use in various organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Light-Emitting Diodes (OLEDs)

OLEDs are a major display and lighting technology, and the development of new and efficient emitter materials is a continuous area of research. While direct applications of this compound as the primary emitting material in highly efficient OLEDs are not extensively documented in the provided search results, related thienyl-pyrrole structures have been investigated. For instance, carbazole (B46965) and thienopyrroledione derivatives have been used as emitting materials in OLEDs.

In one study, OLEDs based on carbazole derivatives achieved high luminances of up to 4130 cd/m² and external quantum efficiencies (EQE) of up to 9.5%. Devices manufactured with thienopyrroledione derivatives showed luminances up to 1729 cd/m² and an EQE of 1.5%. These findings suggest that the broader class of thienyl-pyrrole compounds holds potential for OLED applications, and further research into specifically SNS-based emitters could be a promising avenue.

Organic Field-Effect Transistors (OFETs)

Derivatives of this compound, particularly those based on the diketopyrrolopyrrole (DPP) core flanked by thienyl groups, are instrumental in the development of high-performance Organic Field-Effect Transistors (OFETs). These materials function as the active semiconductor layer, and their molecular structure is crucial for device performance, influencing charge carrier mobility, on/off current ratio, and operational stability.

The planar structure of the DPP core, combined with flanking thiophene units, promotes strong intermolecular π-π stacking, which is essential for efficient charge transport between molecules in the solid state. researchgate.net Researchers have synthesized a variety of donor-acceptor (D-A) type polymers and small molecules incorporating the thienyl-pyrrole-thienyl motif to modulate their electronic properties and achieve p-type (hole-transporting), n-type (electron-transporting), or ambipolar (both hole and electron transporting) behavior. researchgate.net

For instance, a donor-acceptor polymer incorporating a thienopyrrole donor and a DPP acceptor, P(DPP-TP), demonstrated a hole mobility of 0.12 cm²/V·s. mdpi.com By introducing a furan (B31954) spacer into a similar polymer backbone, the resulting P(FDPP-TP) exhibited a four-fold increase in hole mobility, reaching a maximum of 0.42 cm²/V·s, highlighting the impact of subtle structural modifications. mdpi.com

The charge transport characteristics can be precisely tuned by functionalizing the terminal positions of the thienyl-DPP core. In one study, three novel DPP-based small molecules were synthesized with different terminal electron-acceptor groups. rsc.orgchemspider.com This approach yielded materials with distinct behaviors:

T-IDM: An n-type semiconductor with an electron mobility (μe) up to 4.4 x 10⁻² cm²/V·s. rsc.orgchemspider.com

T-ID: A p-type semiconductor with a hole mobility (μh) up to 2.3 x 10⁻³ cm²/V·s. rsc.orgchemspider.com

Blends: A blend of the T-IDM and T-ID molecules resulted in a well-balanced ambipolar transistor, with both hole and electron mobilities in the order of 10⁻³ cm²/V·s. rsc.orgchemspider.com

Furthermore, copolymers have been developed that show promising ambipolar properties. A copolymer of DPP with thiophene-benzothiadiazole-thiophene (TBT) yielded a material (PDPP-TBT) with high ambipolar performance, showing a hole mobility of 0.35 cm²/V·s and an electron mobility of 0.4 cm²/V·s after thermal annealing. ekb.eg The performance of various OFETs based on this compound derivatives is summarized in the table below.

Derivative Name/TypeMobility (cm²/V·s)Carrier TypeReference(s)
P(FDPP-TP)0.42p-type (hole) mdpi.com
PDPP-TBT0.35 (hole), 0.4 (electron)Ambipolar ekb.eg
DBT-I (small molecule)0.26p-type (hole) frontiersin.org
P(DPP-TP)0.12p-type (hole) mdpi.com
T-IDM (small molecule)0.044n-type (electron) rsc.orgchemspider.com
D-DPPN0.019p-type (hole) researchgate.net
DPP-alkyl-triazole copolymer0.01 (hole), 0.006 (electron)Ambipolar mdpi.com
T-ID (small molecule)0.0023p-type (hole) rsc.orgchemspider.com

These results demonstrate that the this compound framework is a highly versatile platform for designing organic semiconductors. Through targeted chemical modifications, it is possible to create materials with high charge carrier mobilities suitable for a wide range of electronic applications, pushing the performance of OFETs beyond that of amorphous silicon. ekb.eg

Applications in Flexible Electronics

The inherent mechanical flexibility and solution processability of organic semiconductors make them ideal candidates for flexible electronics. mdpi.com Polymers and small molecules derived from this compound are at the forefront of this field, enabling the fabrication of devices that can be bent, stretched, and integrated into unconventional form factors like wearable sensors and rollable displays.

The suitability of these materials stems from their molecular design. The ability to introduce flexible alkyl side chains and to create segmented polymer backbones allows for the engineering of materials that can withstand mechanical stress without compromising their electronic performance. azosensors.com This structural control is a key advantage over traditional, brittle inorganic semiconductors like silicon.

A significant breakthrough in this area is the development of intrinsically stretchable and even self-healable semiconducting polymers based on DPP derivatives. By incorporating non-conjugated, dynamic hydrogen-bonding units, such as 2,6-pyridine dicarboxamide (PDCA), directly into the polymer backbone, researchers have created materials that combine high charge carrier mobility with remarkable mechanical resilience. researchgate.net

One such polymer exhibited an impressive hole mobility of 1.32 cm²/V·s in an organic thin-film transistor. researchgate.net Critically, the device maintained excellent performance even under significant mechanical deformation, with the mobility remaining as high as 1.12 cm²/V·s at 100% strain. researchgate.net Furthermore, these devices demonstrated the ability to self-heal after damage, with the mobility recovering from 0.024 cm²/V·s to 1.13 cm²/V·s after a healing treatment. researchgate.net This combination of high electronic performance and robust mechanical properties is crucial for the next generation of wearable electronics and skin-inspired sensors.

The development of such materials relies on a deep understanding of structure-property relationships. The introduction of non-conjugated, flexible segments into the rigid conjugated backbone can improve stretchability, while the incorporation of specific chemical moieties that promote dynamic non-covalent crosslinking can impart self-healing capabilities. frontiersin.orgresearchgate.net The this compound structural unit provides a robust and electronically active core that can be chemically modified to achieve these desired properties, paving the way for truly flexible and resilient electronic systems.

Chemical and Biosensing Platforms

The conductive nature and versatile chemistry of polymers derived from this compound make them excellent candidates for the active layer in chemical and biosensing devices. These platforms operate on the principle that interaction with an analyte modulates the electrical or optical properties of the polymer, generating a measurable signal.

Design of Conductive Polymer-Based Chemical Sensors

Conductive polymers based on the thienyl-pyrrole backbone are highly suitable for fabricating chemiresistive sensors, which detect analytes by measuring changes in electrical resistance. researchgate.netresearchgate.net The fundamental design of these sensors involves depositing a thin film of the functional polymer onto a set of electrodes. When the sensor is exposed to a target chemical, molecules of the analyte adsorb onto or absorb into the polymer film.

This interaction alters the polymer's conductivity in several ways. For oxidizing or reducing gases, the process involves a charge transfer between the analyte and the polymer, which changes the concentration of charge carriers (holes or electrons) in the material. frontiersin.org For example, when a p-type (hole-conducting) polymer is exposed to a reducing gas like hydrogen sulfide (B99878) (H₂S), electrons are transferred to the polymer, neutralizing some of the holes and thereby increasing the material's resistance. frontiersin.org This change in resistance is proportional to the concentration of the gas.

The this compound (SNS) structure is a valuable building block for these sensors because its constituent parts, polypyrrole (PPy) and polythiophene (PTh), are well-known for their sensing capabilities. mdpi.comnih.gov The SNS framework allows for the design of novel monomers that can be easily polymerized, either chemically or electrochemically, to form the sensing layer. researchgate.net The properties of the final sensor can be tuned by modifying the SNS monomer with different functional groups. For instance, incorporating a carbazole subunit into the SNS monomer alters the resulting polymer's electrochemical and optical properties, which can be leveraged for specific sensing applications. researchgate.net

Derivatives such as diketopyrrolopyrrole (DPP) copolymers have been successfully employed as the active semiconductor in OFET-based chemical sensors. researchgate.net This transistor-based configuration can offer higher sensitivity for the detection of volatile organic compounds (VOCs) in the air. By using an array of sensors based on different DPP copolymers and applying pattern recognition algorithms, it is possible to not only detect but also discriminate between VOCs with similar chemical structures. researchgate.net This approach opens up new possibilities for using high-mobility DPP-based polymers in advanced chemical sensing systems.

Biosensor Development for Specific Analyte Detection

The this compound (SNS) framework is a versatile platform for creating biosensors capable of detecting specific biological analytes. These sensors typically operate by immobilizing a biological recognition element, such as an enzyme or antibody, onto a conductive polymer matrix derived from SNS. The interaction of the target analyte with the bioreceptor triggers a change in the polymer's electrochemical properties, which is then transduced into a measurable signal.

A prime example is the development of an amperometric biosensor for detecting phenolic compounds. In one study, the enzyme tyrosinase was immobilized on a copolymer of 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole and pyrrole. researchgate.net The enzyme catalyzes the oxidation of phenolic analytes like catechol and L-tyrosine. This enzymatic reaction produces electroactive species that are subsequently detected at the electrode surface, generating a current that is proportional to the analyte concentration. The kinetic parameters of this biosensor, such as the Michaelis-Menten constant (Kₘ), were determined to be 250 mM for catechol and 2 mM for L-tyrosine, indicating the enzyme's affinity for these substrates within the polymer matrix. researchgate.net

Similarly, polymers based on SNS derivatives have been functionalized for the detection of other biologically important molecules. For instance, a polymer film containing 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine was modified with gold nanoparticles. This composite material was then used to immobilize glucose oxidase (GOx), creating a biosensor for glucose detection. The incorporation of gold nanoparticles enhances the electrochemical signal and provides a favorable microenvironment for the enzyme.

The design of these biosensors leverages the inherent properties of the SNS-based polymer. The polymer acts not only as a support for the biomolecule but also as a transducer, facilitating electron transfer between the enzyme's active site and the electrode. The high surface area and conductivity of these polymers, combined with their good biocompatibility, make them ideal for creating sensitive and stable biosensing platforms.

Functionalization Strategies for Enhanced Sensitivity and Selectivity in Sensing

Enhancing the sensitivity and selectivity of sensors based on this compound (SNS) is a key area of research, achieved primarily through strategic functionalization of the core molecule. By introducing specific chemical groups onto the pyrrole nitrogen or the thiophene rings, the electronic properties and analyte-binding capabilities of the resulting polymer can be precisely tailored.

One effective strategy is to introduce recognition moieties that have a specific affinity for the target analyte. For example, modifying the SNS monomer with a 4-nitrophenyl group, as seen in 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole, alters the electronic characteristics of the polymer and influences its interaction with other molecules, which can be exploited in biosensor construction. researchgate.net Similarly, attaching a benzenamine group creates a platform that can be further modified, for instance, by anchoring gold nanoparticles to the polymer backbone. These nanoparticles act as catalytic centers and provide a high surface area for immobilizing enzymes like glucose oxidase, leading to a significant enhancement in the biosensor's sensitivity and response to glucose.

Another approach involves copolymerization. By polymerizing a functionalized SNS monomer with a simpler monomer like pyrrole, a copolymer is formed that combines the properties of both constituents. This can lead to improved film-forming properties, enhanced stability, and a more favorable environment for immobilizing biomolecules. researchgate.net This technique was used in the development of a tyrosinase-based biosensor, where the copolymer matrix provided a stable support for the enzyme, ensuring good operational and storage stability. researchgate.net

The morphology of the sensing layer also plays a critical role. Creating nanostructured materials, such as nanofibers or nanocomposites, can dramatically increase the active surface area of the sensor. This provides more sites for interaction with the analyte, thereby boosting sensitivity. The modification of SNS-based polymers with materials like gold nanoparticles not only aids in enzyme immobilization but also improves electron transfer kinetics, further amplifying the sensor's signal.

Through these functionalization strategies—introducing specific recognition sites, copolymerization, and controlling the nanostructure of the polymer film—researchers can overcome common challenges in sensor design, such as interference from other species and the need for low detection limits. These advanced materials based on the SNS framework are paving the way for highly selective and sensitive devices for a wide range of chemical and biological analytes.

Catalysis Applications

While the primary focus of research on this compound and its derivatives has been in the realm of organic electronics and sensors, their unique electronic structure also suggests potential in the field of catalysis. The conjugated π-system, rich in electron density and containing heteroatoms (nitrogen and sulfur), presents opportunities for these materials to act as catalysts or as scaffolds for catalytic species.

The nitrogen atom on the pyrrole ring can be functionalized with various organic groups or coordinated to metal centers, creating potential catalytic sites. The extended π-conjugation across the thiophene and pyrrole rings can facilitate electron transfer processes, which are fundamental to many catalytic reactions, particularly in electrocatalysis and photocatalysis.

Although dedicated studies on the catalytic applications of this compound are still emerging, the structural and electronic properties of these compounds make them promising candidates for future research in areas such as:

Electrocatalysis: For reactions in fuel cells or water splitting, where efficient electron transfer is crucial.

Photocatalysis: For organic synthesis or environmental remediation, leveraging the material's ability to absorb light and generate charge carriers.

Heterogeneous Catalysis: As stable, functionalizable supports for catalytically active metal centers.

The exploration of these materials in catalysis represents a new frontier, with the potential to leverage their well-established electronic properties for chemical transformations.

Development of Reusable Catalysts Incorporating Dithienylpyrrole Units

A notable advancement in the application of DTP is the creation of reusable catalysts through the immobilization of organocatalytic species onto a solid matrix composed of DTP. metu.edu.tr This approach leverages the electrochemical polymerizability of the DTP framework to create a stable and robust support for catalytically active molecules.

One prominent example involves the anchoring of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and L-Proline units to a 2,5-di(2-thienyl)pyrrole backbone. metu.edu.tr These organocatalysts are known for their efficacy in various chemical transformations. By chemically linking them to the DTP monomer and subsequently polymerizing the resulting functionalized monomer, a solid-state catalyst is formed.

The reusability of these DTP-based catalysts is a key feature. For instance, a TEMPO-functionalized poly(2,5-di(2-thienyl)pyrrole) catalyst has been successfully employed in the oxidation of benzyl (B1604629) alcohol. metu.edu.tr Studies have demonstrated that this catalyst can be reused for up to four cycles with minimal loss of activity, highlighting the stability and longevity of the polymeric support. metu.edu.tr This reusability is a significant advantage over homogeneous catalysts, which are often difficult to separate from the reaction mixture and are typically not recyclable.

The development of such systems opens avenues for more sustainable and cost-effective chemical processes. The robust nature of the poly(dithienylpyrrole) matrix ensures that the active catalytic sites remain accessible and functional over multiple reaction cycles.

Heterogenization of Organocatalysts via Polymerization Strategies

The process of converting a homogeneous catalyst into a heterogeneous one is known as heterogenization. This strategy is crucial for overcoming the practical limitations of homogeneous catalysts, such as their difficult separation and recovery. metu.edu.tr Polymerization of functionalized this compound monomers is an effective method for achieving this heterogenization.

The synthesis of these heterogeneous catalysts begins with the functionalization of the DTP monomer with the desired organocatalyst. metu.edu.tr In the case of the TEMPO and L-Proline catalysts, this is achieved through a "click reaction," a highly efficient and specific chemical transformation. metu.edu.tr The resulting monomers, now carrying the catalytic moieties, are then subjected to electrochemical polymerization.

Electrochemical polymerization allows for the deposition of a thin, uniform film of the catalytic polymer onto a conductive surface, such as indium tin oxide (ITO) coated glass. metu.edu.tr This method provides excellent control over the thickness and morphology of the catalytic film. The resulting polymer-coated electrode can then be directly used as a heterogeneous catalyst in a reaction vessel.

The performance of these heterogenized organocatalysts has been evaluated through various analytical techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and UV-Vis spectroscopy, to investigate their electrochemical properties. metu.edu.tr The catalytic activity of the TEMPO-containing polymer, for example, was confirmed in the oxidation of benzyl alcohol. metu.edu.tr The ability to create these solid-supported catalysts via polymerization of DTP derivatives represents a significant step towards the practical application of organocatalysis in industrial settings.

Research Findings on DTP-Based Reusable Catalysts

Catalyst SystemOrganocatalytic UnitPolymerization MethodApplicationReusability
PTPT-TTEMPOElectrochemical PolymerizationOxidation of benzyl alcoholUp to 4 cycles
PTPT-PL-ProlineElectrochemical PolymerizationNot specified in abstractNot specified in abstract

Q & A

Q. What are the optimal synthetic routes for 2,5-Di(2-thienyl)-1H-pyrrole (SNS), and how can yield and purity be improved?

The Paal–Knorr condensation is the most widely used method for synthesizing SNS. This involves reacting 1,4-di(2-thienyl)-1,4-butanedione with ammonium acetate in a refluxing mixture of glacial acetic acid and acetic anhydride. Yield optimization (typically 60–75%) requires precise control of reflux duration (12–24 hours) and stoichiometric ratios . Purity is enhanced via recrystallization from ethanol or column chromatography using silica gel. Impurities like unreacted diketones or oligomers can be monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic and electrochemical techniques are critical for characterizing SNS and its derivatives?

Key techniques include:

  • NMR spectroscopy : Confirms substituent positions and proton environments (e.g., pyrrole NH at δ 10–12 ppm in DMSO-d₆) .
  • FTIR spectroscopy : Identifies C–N stretching (∼1,450 cm⁻¹) and thiophene C–S bonds (∼690 cm⁻¹) .
  • Cyclic voltammetry (CV) : Reveals multi-stage redox processes (E₁/2 ≈ 0.8–1.2 V vs. Ag/AgCl) and electrochromic behavior .
  • UV-Vis-NIR spectroscopy : Monitors π–π* transitions (λmax ≈ 350–450 nm) and doping-induced polaronic/bipolaronic bands .

Advanced Research Questions

Q. How do structural modifications of SNS (e.g., N-substitution, copolymerization) affect its electrochemical and optical properties?

  • N-substitution : Introducing electron-withdrawing groups (e.g., –NO₂, –CF₃) lowers the HOMO level, increasing oxidation stability but reducing conductivity. Electron-donating groups (e.g., –OCH₃) enhance electrochromic contrast .
  • Copolymerization : Combining SNS with 3,4-ethylenedioxythiophene (EDOT) via electrochemical polymerization improves conductivity (σ ≈ 10⁻²–10⁻¹ S/cm) and stability (>90% retention after 500 redox cycles) .
  • Hybrid materials : Incorporating Schiff base–metal complexes (e.g., Fe, Ru) introduces catalytic or magnetic functionality .

Q. How can researchers resolve contradictions in reported conductivity and bandgap values for SNS-based polymers?

Discrepancies arise from:

  • Doping levels : Undoped SNS has a bandgap of ~2.5 eV, but p-doping with ClO₄⁻ or BF₄⁻ reduces it to ~1.8 eV .
  • Measurement techniques : Four-point probe vs. impedance spectroscopy may yield differing conductivity values due to contact resistance.
  • Morphology : Spin-coated films vs. electropolymerized layers exhibit varying crystallinity and charge mobility .
    Standardized protocols (e.g., controlled doping, identical film thickness) and DFT modeling are recommended for cross-study comparisons .

Q. What methodologies enable the design of SNS-based biosensors with high selectivity and sensitivity?

  • Functionalization : Covalent attachment of bioreceptors (e.g., enzymes, antibodies) via carbodiimide chemistry to SNS’s NH group .
  • Nanostructuring : Electrospun SNS/poly(vinyl alcohol) nanofibers increase surface area, achieving detection limits <1 nM for glucose or dopamine .
  • Signal amplification : Redox mediators (e.g., ferrocene) or metal nanoparticles (Au, Pt) enhance electron transfer kinetics .

Future Research Directions

Multi-functional materials : Integrate SNS with ionic liquids or graphene for flexible electronics and artificial muscles .

Environmental applications : Develop SNS-based adsorbents for heavy metal removal (e.g., Pb²⁺, Hg²⁺) via thiophene–metal coordination .

Bioelectronics : Explore SNS derivatives for neural interfaces, leveraging their biocompatibility and mixed ionic/electronic conduction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.